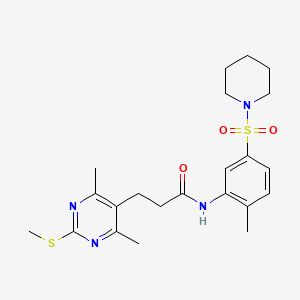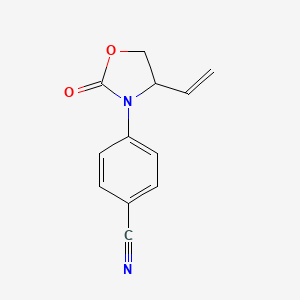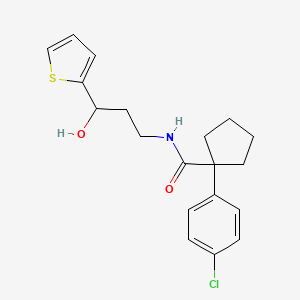
1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-imidazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H14N4. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride is based on a piperazine ring, which is a six-membered ring with two nitrogen atoms. One of the nitrogen atoms in the ring is connected to a methyl group and an imidazole ring .Physical And Chemical Properties Analysis
1-(1-Methyl-1H-imidazol-2-yl)piperazine dihydrochloride is a solid at room temperature . The molecular weight of this compound is 166.22 . More specific physical and chemical properties are not available in the sources I found .Applications De Recherche Scientifique
Antidiabetic Properties
1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride has been identified as a potent antidiabetic agent in a rat model of type II diabetes. Its effectiveness stems from an increase in insulin secretion, independent of alpha2 adrenoceptor blockage. This discovery is pivotal, particularly in the search for compounds with improved antidiabetic properties (Le Bihan et al., 1999).
Anti-Inflammatory and Antimicrobial Activities
This compound has shown promising results in in-vitro anti-inflammatory activity and moderate in-vivo anti-inflammatory effectiveness in a rat hind paw edema model. Its use in anti-inflammatory applications is notable due to its relatively high efficacy at low concentrations (Ahmed et al., 2017). Furthermore, it has exhibited significant antimicrobial properties, particularly against bacteria and fungi, which makes it a candidate for developing new antimicrobial agents (Gan et al., 2010).
Pharmacological Applications
The compound has been used in the synthesis of various pharmacologically active derivatives. These derivatives show potential in treating conditions like diabetes, inflammation, and microbial infections. The versatility in its chemical structure allows for the creation of diverse derivatives with specific targeted activities (Rajkumar et al., 2014).
Cancer Treatment
Research into piperazinone derivatives, a class of compounds related to 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride, has shown that they possess cytotoxic activities against cancer cells. This suggests potential applications in the development of new anticancer therapies (Ghasemi et al., 2020).
Copper Enzyme Mimics
This compound has also been utilized in synthesizing ligands for copper(II) complexes, which mimic the function of copper enzymes. This application is significant in the field of bioinorganic chemistry, where such complexes can be used to study and imitate the biological functions of enzymes (Santagostini et al., 1999).
Novel Metal-Based Chemotherapy
The compound has shown potential in novel metal-based chemotherapy against tropical diseases, broadening its scope in medical applications, particularly in the field of infectious diseases (Navarro et al., 2000).
Corrosion Inhibition
In addition to its biomedical applications, this compound has been studied for its potential as a corrosion inhibitor. Its derivatives have shown effectiveness in protecting metals against corrosion, which is critical in industrial applications (Yadav et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-(1-methylimidazol-2-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-11-5-4-10-8(11)12-6-2-9-3-7-12;;/h4-5,9H,2-3,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMXKAPJZUQPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride | |
CAS RN |
1394041-47-4 |
Source


|
| Record name | 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2924118.png)



![N-{[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2924126.png)
![Methyl (3R,4S)-4-(2,4-difluorophenyl)-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-3-carboxylate](/img/structure/B2924128.png)



![2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2924134.png)

![2-(4-chlorophenyl)-N-[phenyl(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B2924138.png)
![1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2924139.png)
![8-(4-fluorophenyl)-4-oxo-N-phenethyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2924141.png)